molecular formula C14H20BBrO2 B14132036 2-(4-Bromophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Bromophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14132036
M. Wt: 311.02 g/mol
InChI Key: BGAWLGHQKYMGBD-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromophenethyl alcohol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

    Oxidation: The boronate ester can be oxidized to form the corresponding alcohol or phenol.

    Reduction: The compound can be reduced to form the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.

    Bases: Potassium carbonate or sodium hydroxide are often employed to deprotonate the boronate ester.

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are typically used as solvents.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Phenols: Formed through oxidation reactions.

    Boronic Acids: Formed through reduction reactions.

Scientific Research Applications

2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

    Industry: Applied in the production of polymers, agrochemicals, and electronic materials.

Mechanism of Action

The primary mechanism of action for 2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronate ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include aryl or vinyl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenethyl Alcohol: Similar in structure but lacks the boronate ester functionality.

    4-Bromophenethyl Alcohol: Another related compound with similar reactivity but different applications.

    4-Bromobiphenyl: Shares the bromophenyl group but differs in its overall structure and reactivity.

Uniqueness

2-[2-(4-Bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester functionality, which imparts high reactivity and stability in cross-coupling reactions. This makes it a preferred reagent in organic synthesis compared to its analogs.

Properties

Molecular Formula

C14H20BBrO2

Molecular Weight

311.02 g/mol

IUPAC Name

2-[2-(4-bromophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BBrO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-8H,9-10H2,1-4H3

InChI Key

BGAWLGHQKYMGBD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)Br

Origin of Product

United States

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